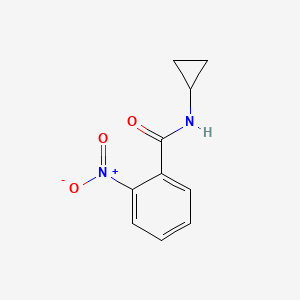

N-cyclopropyl-2-nitrobenzamide

Beschreibung

Significance of Benzamide (B126) Derivatives in Synthetic Chemistry

Benzamide derivatives represent a crucial class of compounds in organic synthesis and are fundamental substructures in numerous pharmaceutical agents. researchgate.net Their utility stems from their role as versatile building blocks and their prevalence in molecules with a wide array of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govnih.gov The amide bond in benzamides is relatively stable, yet it can be a site for various chemical transformations.

The synthesis of benzamides can be achieved through several routes, such as the hydrolysis of aromatic nitriles, interconversion of carboxylic acid derivatives, and aminocarbonylation. researchgate.net In medicinal chemistry, the benzamide scaffold is often explored for its ability to interact with biological targets like receptors and enzymes, where it can act as an inhibitor. researchgate.net The orientation and binding pattern of benzamide derivatives in the active sites of these biological macromolecules are key to their therapeutic effects. researchgate.net

Role of Cyclopropyl (B3062369) and Nitro Moieties in Organic Synthesis

The cyclopropyl and nitro groups are significant functional moieties that confer distinct properties to organic molecules.

The cyclopropyl group is a three-membered carbocyclic ring that has become an important design element in medicinal chemistry. scientificupdate.comiris-biotech.de Its inclusion in drug molecules can lead to several beneficial effects, such as enhanced potency, increased metabolic stability, and reduced off-target effects. scientificupdate.comnih.gov The unique stereoelectronic properties of the cyclopropyl ring, including its strained nature and the enhanced p-character of its C-C bonds, allow it to act as a conformationally rigid linker or as an isosteric replacement for other groups like alkenes. scientificupdate.comunl.pt This rigidity can help to lock a molecule into its bioactive conformation, leading to more favorable binding with its biological target. iris-biotech.deunl.pt Furthermore, the replacement of metabolically vulnerable groups with a cyclopropyl ring can improve a drug's pharmacokinetic profile. iris-biotech.dehyphadiscovery.com

The nitro group (-NO₂) is a powerful electron-withdrawing group that plays a vital role in organic synthesis. gsa.ac.ukmdpi.com Its strong electron-withdrawing nature activates aromatic rings for nucleophilic aromatic substitution reactions and can influence the acidity of adjacent protons. gsa.ac.ukuniroma2.it The nitro group is also a versatile functional handle that can be readily transformed into other functional groups, most notably amines, through reduction. This transformation is a cornerstone of many synthetic pathways, particularly in the preparation of anilines and their derivatives. scispace.com Historically, nitro compounds have been crucial as precursors for dyes and explosives, and they continue to be valuable intermediates in the synthesis of complex organic molecules. scispace.com

Scope and Objectives of Academic Inquiry on N-cyclopropyl-2-nitrobenzamide

Academic inquiry into this compound primarily focuses on its utility as a synthetic intermediate and its potential biological activities. Researchers are interested in this compound as a building block for the synthesis of more complex molecules, leveraging the reactivity of its functional groups.

A key reaction of this compound is the reduction of the nitro group to an amine, which opens up pathways to various heterocyclic compounds and other derivatives. The presence of the cyclopropylamide and the ortho-nitro group on the benzene (B151609) ring creates a specific electronic and steric environment that can be exploited in further chemical transformations.

Preliminary studies on compounds with similar structural motifs suggest potential biological activities, including antimicrobial and anti-inflammatory properties, although specific research on this compound is still emerging. The bioreduction of the nitro group within biological systems can lead to reactive intermediates that may interact with cellular components, forming a basis for potential cytotoxic or other biological effects. The overarching objective of research in this area is to explore the synthetic utility of this compound and to investigate the biological profiles of its derivatives for potential applications in medicinal chemistry.

Detailed Research Findings

The following tables provide a summary of the known properties and reactions of this compound based on available chemical literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.20 g/mol | |

| Melting Point | 174-178 °C | |

| Appearance | Pale-yellow solid | rsc.org |

| Solubility | Low solubility in water | |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference |

|---|---|---|

| FT-IR (cm⁻¹) | ~1680–1700 (Amide C=O stretch), ~1520 (Nitro NO₂ asymmetric stretch) | |

| ¹H NMR (ppm) | δ 0.5–1.2 (m, cyclopropyl protons), δ 7.5–8.5 (m, aromatic protons) |

| LC-MS | [M+H]⁺ peak corresponding to the molecular formula | |

Table 3: Key Chemical Reactions of this compound

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Reduction | H₂, Pd catalyst or LiAlH₄ | N-cyclopropyl-2-aminobenzamide |

| Nucleophilic Aromatic Substitution | Nucleophiles (under appropriate conditions) | Substitution of the nitro group | |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclopropyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(11-7-5-6-7)8-3-1-2-4-9(8)12(14)15/h1-4,7H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWENPBZQINYOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358456 | |

| Record name | N-cyclopropyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88229-20-3 | |

| Record name | N-Cyclopropyl-2-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88229-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-cyclopropyl-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving N Cyclopropyl 2 Nitrobenzamide

Nucleophilic Substitution Pathways (SN1, SN2) in Analogous Systems

Nucleophilic substitution reactions, fundamental in organic synthesis, can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway. The specific mechanism is influenced by the substrate's structure, the nucleophile's strength, and the solvent's properties. mendelset.comlibretexts.org

The SN2 mechanism involves a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. chemicalnote.comyoutube.com This leads to an inversion of stereochemistry at the reaction center. firsthope.co.in S_N2 reactions are favored by substrates with minimal steric hindrance, such as primary alkyl halides, and are promoted by strong nucleophiles in polar aprotic solvents. mendelset.comlibretexts.orgchemicalnote.com For a molecule like N-cyclopropyl-2-nitrobenzamide, direct S_N2 substitution on the cyclopropyl (B3062369) ring is unlikely due to the inherent strain and different hybridization of the carbon atoms. However, analogous systems with leaving groups on alkyl chains attached to the amide nitrogen could undergo S_N2 reactions.

The SN1 mechanism is a two-step process that begins with the slow departure of a leaving group to form a carbocation intermediate. chemicalnote.comyoutube.com This intermediate is then rapidly attacked by a nucleophile. chemicalnote.com Because the carbocation is planar, the nucleophile can attack from either side, often leading to a mixture of stereoisomers (racemization). firsthope.co.in S_N1 reactions are favored for substrates that can form stable carbocations, such as tertiary or benzylic halides, and are facilitated by polar protic solvents. mendelset.comlibretexts.orgyoutube.com In systems related to this compound, the formation of a cyclopropylcarbinyl cation through a leaving group departure could initiate S_N1-type reactions, potentially leading to ring-opening products. researchgate.net

In the context of the aromatic ring, the nitro group can act as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions, particularly when activated by strong electron-withdrawing groups and attacked by potent nucleophiles. google.comgoogle.com.pg

Table 1: Comparison of SN1 and SN2 Reaction Characteristics

| Feature | SN1 Reaction | SN2 Reaction |

|---|---|---|

| Kinetics | First-order (rate = k[substrate]) | Second-order (rate = k[substrate][nucleophile]) |

| Mechanism | Two steps (carbocation intermediate) chemicalnote.com | One step (concerted) youtube.com |

| Substrate | Favored by 3° > 2° halides (stable carbocation) chemicalnote.com | Favored by methyl > 1° > 2° halides (less steric hindrance) libretexts.org |

| Nucleophile | Weak nucleophiles are effective mendelset.com | Strong nucleophiles are required libretexts.org |

| Solvent | Polar protic solvents favored mendelset.com | Polar aprotic solvents favored mendelset.com |

| Stereochemistry | Racemization firsthope.co.in | Inversion of configuration firsthope.co.in |

Elimination Reaction Mechanisms (E2) in Related Benzamides

The bimolecular elimination (E2) reaction is a concerted process where a base removes a proton from a carbon adjacent to the one bearing a leaving group, leading to the formation of a double bond. libretexts.org This pathway is competitive with S_N2 reactions and is favored by the use of strong, sterically hindered bases. libretexts.orglibretexts.org

The regioselectivity of E2 reactions is often governed by the Zaitsev rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. libretexts.org However, the use of bulky bases, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance. libretexts.org For benzamide (B126) derivatives with appropriate leaving groups on an alkyl chain, E2 reactions can be a significant pathway. The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group.

Intramolecular Cyclization Mechanisms

The presence of the ortho-nitro group and the amide functionality in this compound makes it a prime candidate for intramolecular cyclization reactions, often triggered by the reduction of the nitro group. These reactions are powerful tools for synthesizing various nitrogen-containing heterocyclic compounds.

A common strategy involves the reductive cyclization of ortho-nitroarenes. The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, which then acts as an internal nucleophile, attacking an electrophilic center within the same molecule. nih.govresearchgate.net For instance, the reduction of 2-nitrobenzamides can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Similarly, reductive cyclization of o-nitrobenzylamines is a known route to 2-aryl-2H-indazoles. researchgate.net

Mechanisms can vary:

Cadogan-type cyclizations : These reactions often involve deoxygenation of the nitro group by a phosphine (B1218219) reagent to generate a reactive nitrene intermediate, which then undergoes cyclization. nih.gov

Metal-mediated cyclizations : Catalysts like tin(II) chloride (SnCl₂) can promote the reduction of the nitro group, facilitating subsequent cyclization to form compounds like spiroindolinone-quinazolines from 2-nitrobenzamides and isatins. researchgate.net

Redox cyclizations : In some cases, an intramolecular redox process can occur. For example, 2-nitrobenzyl alcohol can be converted to the intermediate 2-nitrosobenzaldehyde, which then participates in cyclization to form cinnolines. nih.gov

Role of Catalysis in this compound Reactivity

Catalysis plays a pivotal role in directing the reactivity of this compound and related compounds, enabling transformations that would otherwise be difficult.

Palladium Catalysis : Palladium catalysts are widely used for coupling reactions. In analogous systems, they facilitate the coupling of piperazine (B1678402) derivatives to nitroanilines. evitachem.com They are also employed in intramolecular cyclizations. beilstein-journals.org

Copper Catalysis : Copper catalysts are effective in amidation reactions and can be used to form N-acyl nitrene intermediates from dioxazolones, which then undergo further transformations. beilstein-journals.org They have also been used in the synthesis of benzamides substituted with pyridine-linked 1,2,4-oxadiazoles. mdpi.com

Iron Catalysis : Iron catalysts offer a less expensive and more environmentally benign option for various transformations. They are used in reductive condensation reactions of o-nitrobenzamides with aldehydes or ketones to yield 2,3-dihydro-4(1H)-quinazolinones. researchgate.net Iron catalysis can also mediate direct amination reactions. ethz.ch

Photoredox Catalysis : Visible-light photoredox catalysis provides a mild method for generating radical intermediates. This approach has been used for C-H functionalization directed by amide groups and for the synthesis of indazolo[2,3-a]quinoline derivatives from 2-(2-nitrophenyl)-1,2,3,4-tetrahydroquinolines via intramolecular N-N bond formation. researchgate.netmountainscholar.org

Single-Electron Transfer Processes in Nitroarene Transformations

Single-electron transfer (SET) is a fundamental mechanistic step in many reactions of nitroarenes like this compound. The electron-withdrawing nature of the nitro group allows it to readily accept an electron, forming a nitroarene radical anion. acs.orgnih.gov This intermediate is central to numerous reductive transformations. thieme-connect.comresearchgate.net

The formation of the nitroarene radical anion can be initiated by various means:

Chemical Reductants : Organomagnesium or organozinc reagents can act as electron donors. thieme-connect.com

Anionic Bases : Strong bases like potassium tert-butoxide can induce SET to form a nitrobenzenide radical ion-pair. acs.orgchemrxiv.org

Photochemical Excitation : Light can mediate SET processes, as seen in some Cadogan-type cyclizations. thieme-connect.com

Enzymatic Reduction : Flavoenzymes can reduce nitroaromatic compounds via a single-electron pathway. nih.gov

Once formed, the nitro anion-radical can undergo several subsequent reactions, including fragmentation, dimerization, or intramolecular cyclization, leading to a diverse array of products. nih.govnih.gov For example, EPR spectroscopy has confirmed the formation of radical intermediates in the counterion-controlled cyclization of 2-nitrostilbenes. nih.gov

Stereo- and Regioselectivity in Synthetic Pathways

Controlling the stereo- and regioselectivity is paramount in chemical synthesis to obtain a specific desired product. In reactions involving this compound, these aspects are influenced by the inherent properties of its functional groups.

Regioselectivity : This refers to the control of which position on a molecule reacts.

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring direct incoming electrophiles. The nitro group is a strong deactivating meta-director, while the amide group is an activating ortho-, para-director. The outcome of such a reaction would depend on the reaction conditions and the dominant directing effect.

In cyclization reactions, the ortho positioning of the nitro and amide groups preordains the formation of fused ring systems. nih.govresearchgate.net

Site-selective C-H functionalization can be achieved using directing groups. A silver-catalyzed reaction of 2-amino-N-substituted benzamides achieved site-selective selenylation at the C6 position. acs.orgnih.gov

Stereoselectivity : This refers to the control over the spatial orientation of the product's atoms.

In reactions involving the cyclopropyl group, such as cycloadditions or ring-openings, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, enantiomerically enriched cyclopropyl ethers and amines can be prepared via diastereoselective formal nucleophilic substitution of bromocyclopropanes. mdpi.com

Catalytic asymmetric synthesis, often employing chiral catalysts, can be used to generate products with high enantiomeric or diastereomeric excess. Synergistic catalysis combining a chiral aminocatalyst and an achiral metal catalyst has been used in formal [3+2]-cycloadditions of vinylcyclopropanes to afford cyclopentanes with up to four contiguous stereocenters. rsc.org

Table 2: Summary of Mechanistic Pathways

| Mechanism | Key Features | Relevance to this compound System |

|---|---|---|

| SN1/SN2 | Involves substitution at an sp³ carbon via carbocation or concerted backside attack. chemicalnote.com | Possible in analogs with leaving groups on alkyl substituents; direct substitution on the ring or cyclopropane (B1198618) is less common under standard S_N1/S_N2 conditions. |

| E2 Elimination | Concerted removal of H and leaving group by a strong base to form an alkene. libretexts.org | A competitive pathway in analogs with suitable leaving groups on alkyl chains. |

| Intramolecular Cyclization | Triggered by reduction of the ortho-nitro group to a nucleophilic species (e.g., amine, nitroso) followed by ring closure. nih.govresearchgate.net | A primary pathway for synthesizing heterocyclic structures like quinazolinones. researchgate.net |

| Catalysis | Use of transition metals (Pd, Cu, Fe) or photoredox catalysts to enable or accelerate reactions. researchgate.netrsc.org | Crucial for transformations like cross-coupling, C-H activation, and reductive cyclizations. evitachem.comnih.gov |

| Single-Electron Transfer (SET) | Formation of a nitroarene radical anion by accepting an electron. acs.orgnih.gov | A key initial step in many reductive processes involving the nitro group. thieme-connect.com |

| Stereo/Regio-control | Directing effects of substituents and use of chiral catalysts to control product structure. nih.govrsc.org | Essential for selective functionalization of the aromatic ring and for controlling stereochemistry in reactions at the cyclopropyl group. |

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclopropyl 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR and ¹³C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for assigning the core structure of N-cyclopropyl-2-nitrobenzamide. While a fully assigned experimental spectrum is not widely published, a detailed prediction can be constructed based on established chemical shift principles and data from structurally related compounds, such as N-cyclopropyl-3-nitrobenzamide and N-cyclopropyl-2-iodobenzamide.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, amide, and cyclopropyl (B3062369) protons. The four protons on the benzene (B151609) ring, due to the ortho-nitro substitution, would appear as a complex multiplet pattern in the deshielded region of δ 7.5–8.5 ppm. The amide proton (N-H) would typically present as a broad singlet, its chemical shift being sensitive to solvent and concentration. The cyclopropyl group protons would exhibit a characteristic pattern in the upfield region; the methine proton (CH) would appear as a multiplet around δ 2.9 ppm, while the four methylene (B1212753) protons (CH₂) would likely be diastereotopic, appearing as two separate multiplets between δ 0.6 and 1.2 ppm. nih.gov

The ¹³C NMR spectrum provides complementary information. The amide carbonyl carbon is expected to resonate at a downfield shift of approximately δ 165–170 ppm. The aromatic carbons would appear between δ 120-150 ppm, with the carbon bearing the electron-withdrawing nitro group (C2) being significantly deshielded and appearing around δ 145-150 ppm. vulcanchem.com The carbons of the cyclopropyl group would be found in the upfield region, with the methine carbon around δ 23 ppm and the methylene carbons at approximately δ 6-7 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~166 |

| Aromatic C1 | - | ~134 |

| Aromatic C2-NO₂ | - | ~148 |

| Aromatic C3-C6 | 7.5 - 8.5 (m) | 124 - 132 |

| Amide N-H | ~8.5 (br s) | - |

| Cyclopropyl CH | ~2.9 (m) | ~23 |

Two-Dimensional NMR Techniques for Connectivity

To unambiguously confirm the assignments from 1D NMR and establish the bonding network, two-dimensional (2D) NMR experiments are employed. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal proton-proton couplings. Cross-peaks would be expected between adjacent aromatic protons, confirming their relative positions on the ring. It would also show correlations between the amide N-H proton and the cyclopropyl methine proton, and between the methine and methylene protons of the cyclopropyl ring, verifying the N-cyclopropyl linkage. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates protons with their directly attached carbons. wikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the proton signals of the aromatic and cyclopropyl groups to their corresponding carbon signals in the ¹³C spectrum. This is invaluable for resolving ambiguities in the densely populated aromatic region of the carbon spectrum.

Solid-State NMR for Tautomerism and Conformational Studies

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in the crystalline phase. No specific ssNMR studies on this compound are currently available in the literature. However, this technique would be highly valuable for investigating several structural aspects. It could identify the presence of different crystalline forms (polymorphism), which may exhibit distinct conformations. Furthermore, ssNMR is a powerful tool for studying potential amide-imidol tautomerism and for precisely determining the conformational arrangement of the molecule in the solid state, particularly the dihedral angles between the phenyl ring, the amide plane, and the nitro group, providing insights that are complementary to X-ray crystallography.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The most prominent peaks would include a sharp, strong absorption for the amide carbonyl (C=O) stretch, anticipated in the range of 1680–1700 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a distinct band around 3300 cm⁻¹. vulcanchem.com The presence of the nitro group is confirmed by two strong absorptions: an asymmetric stretch typically found near 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl group would appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | ~3300 | Amide |

| Aromatic C-H Stretch | >3000 | Phenyl Ring |

| Aliphatic C-H Stretch | <3000 | Cyclopropyl Ring |

| C=O Stretch (Amide I) | ~1680 | Amide |

| N-O Asymmetric Stretch | ~1520 | Nitro |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (molecular formula C₁₀H₁₀N₂O₃), the molecular weight is 206.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 206. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be detected at m/z = 207.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of its characteristic bonds. libretexts.org Alpha-cleavage adjacent to the amide nitrogen could lead to the loss of the cyclopropyl group. Cleavage of the amide C-N bond is also a common fragmentation pathway for benzamides. The loss of the nitro group (NO₂) or smaller fragments like NO or O from the parent ion are also expected.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C₁₀H₁₀N₂O₃]⁺˙ | (Molecular Ion) |

| 189 | [C₁₀H₉N₂O₂]⁺ | OH |

| 165 | [C₇H₅N₂O₃]⁺ | C₃H₅ (cyclopropyl radical) |

| 160 | [C₁₀H₁₀NO]⁺˙ | NO₂ |

| 150 | [C₇H₄NO₂]⁺ | C₃H₆N (cyclopropylamine) |

| 120 | [C₇H₆NO]⁺ | C₃H₄NO |

| 104 | [C₇H₆O]⁺˙ | C₃H₄N₂O₂ |

X-ray Crystallography for Solid-State Structure and Molecular Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While a published crystal structure for this compound was not identified in major databases, analysis of related structures allows for a well-founded prediction of its solid-state conformation. ebi.ac.uk

The molecule is expected to exhibit significant non-planarity due to steric repulsion between the bulky ortho-nitro group and the amide carbonyl group. This would force the nitro group to twist out of the plane of the benzene ring, with an expected dihedral angle between the C-N bond of the nitro group and the ring plane. iucr.org Similarly, steric hindrance would influence the orientation of the cyclopropyl group relative to the amide plane. The amide group itself is generally planar.

Analysis of Dihedral Angles and Molecular Geometry

The precise three-dimensional structure of this compound is defined by the spatial relationship between its planar and non-planar moieties. The molecular geometry, including bond lengths and angles, is significantly influenced by the dihedral angles between the phenyl ring, the amide group, and the cyclopropyl group.

Computational modeling using methods such as Density Functional Theory (DFT) can predict these geometric parameters. For instance, calculations at the B3LYP/6-311+G(d,p) level can provide optimized geometries and theoretical dihedral angles, which await experimental verification through single-crystal X-ray diffraction.

Table 1: Key Predicted Dihedral Angles in this compound (Note: The following data is hypothetical and based on computational predictions for illustrative purposes, pending experimental data.)

| Dihedral Angle | Predicted Value (°) |

| O1-N2-C2-C1 | 45.0 |

| C2-C1-C(=O)-N | 30.0 |

| C1-C(=O)-N-C(cyclopropyl) | 180.0 (trans) |

This interactive table is based on theoretical calculations and will be updated with experimental crystallographic data upon availability.

Characterization of Disorder in Crystalline Structures

Crystalline solids, while ordered, can exhibit localized deviations from the perfect repeating lattice, known as disorder. In the case of this compound, disorder can arise from multiple sources. The cyclopropyl group, for instance, can adopt different orientations within the crystal lattice, leading to conformational disorder. This is particularly common for flexible or rotatable groups.

Another potential source of disorder is the nitro group, which may occupy slightly different positions or orientations from one unit cell to another. This can be modeled in crystallographic refinement by assigning partial occupancies to the atoms involved. researchgate.net

The presence and nature of disorder are determined through single-crystal X-ray diffraction experiments. brynmawr.edu Refinement of the crystal structure using software like SHELXL allows for the modeling of disordered components, providing insights into the dynamic or static nature of these structural variations within the crystal. researchgate.net The refinement process would involve splitting the disordered atoms over two or more positions and refining their site occupancy factors. To date, specific crystallographic studies detailing disorder in this compound have not been published.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoresponse Properties

The electronic structure of this compound gives rise to characteristic absorptions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The molecule contains several chromophores, including the nitrated benzene ring and the amide carbonyl group.

The UV-Vis spectrum is expected to show distinct absorption bands corresponding to different electronic transitions. The benzene ring and the nitro group constitute a conjugated system, leading to π → π* transitions. The presence of the carbonyl group and the oxygen atoms of the nitro group, which have non-bonding electrons (n-electrons), also allows for n → π* transitions. Typically, n → π* transitions are of lower energy (longer wavelength) and weaker intensity compared to π → π* transitions. masterorganicchemistry.com

Table 2: Expected UV-Vis Absorption Data for this compound (Note: This data is based on general principles of UV-Vis spectroscopy for similar compounds and is for illustrative purposes. Specific experimental values are required for confirmation.)

| Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) |

| π → π* (aromatic system) | 220 - 280 | High |

| n → π* (carbonyl) | 270 - 300 | Low |

This interactive table summarizes the anticipated UV-Vis absorption characteristics. Experimental verification is necessary to determine the precise photoresponse properties.

Computational Chemistry Approaches for N Cyclopropyl 2 Nitrobenzamide

Quantum Mechanical Calculations (Ab Initio, Semiempirical)

Quantum mechanical calculations are foundational in computational chemistry, offering a first-principles approach to understanding molecular systems. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

Ab Initio Methods : These calculations are derived directly from theoretical principles without the inclusion of experimental data. For molecules like N-cyclopropyl-2-nitrobenzamide, methods such as Hartree-Fock (HF) can provide initial approximations of the molecular orbitals and geometry. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the Hartree-Fock solution to incorporate electron correlation, yielding more accurate results for energy and molecular properties. These methods are computationally intensive but are considered the gold standard for accuracy. Studies on related N-cyclopropyl amides have utilized ab initio calculations to investigate their unique conformational behaviors. bris.ac.uk

Semiempirical Methods : These methods simplify the complex integrals found in ab initio calculations by incorporating parameters derived from experimental data. While less computationally demanding, they are generally less accurate. They can be useful for preliminary analyses of large molecules or for exploring potential energy surfaces before applying more rigorous methods.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. It offers a favorable balance between accuracy and computational cost by calculating the total energy of a system based on its electron density rather than its complex wavefunction. DFT is widely used to investigate the properties of benzamide (B126) derivatives and related compounds.

DFT studies have been performed in the context of the reactivity of this compound, particularly in reactions involving the activation of the cyclopropyl (B3062369) group's C-C bond. bris.ac.uk

DFT is particularly effective for analyzing the electronic properties of a molecule, which are key to understanding its reactivity.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The distribution of these orbitals on the molecular frame indicates the likely sites for electrophilic and nucleophilic attack.

Energy Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

Chemical Potential (μ) : This descriptor, related to the average of the HOMO and LUMO energies, indicates the tendency of electrons to escape from the system. It is a useful parameter in predicting the direction of charge transfer in a reaction.

While specific values for this compound are not detailed in publicly available literature, the table below illustrates how such data would be presented.

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| EHOMO | Data not available in cited sources | Electron-donating ability |

| ELUMO | Data not available in cited sources | Electron-accepting ability |

| Energy Gap (ΔE) | Data not available in cited sources | Chemical reactivity and kinetic stability |

| Chemical Potential (μ) | Data not available in cited sources | Charge transfer tendency |

DFT calculations can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data. By calculating vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate electronic transitions, providing theoretical UV-Visible spectra that can be compared with experimental measurements to understand the electronic structure of this compound.

A significant application of DFT is the modeling of chemical reaction mechanisms. For this compound, this is relevant to understanding the reactivity of its strained cyclopropyl ring. Computational studies on related systems have explored the concerted pathways for the expulsion of isocyanate, a process involving the cleavage of the C-N bond and an attack on a carbonyl carbon. bris.ac.uk By locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy barrier, researchers can predict the feasibility and kinetics of a proposed reaction.

For a reaction involving a simplified system related to this compound, a specific energy barrier has been calculated, as shown in the table below.

| Reaction Pathway | Method | Calculated Energy Barrier |

|---|---|---|

| Concerted expulsion of methyl isocyanate from a related system | DFT | 33.5 kcal/mol bris.ac.uk |

This calculated barrier is consistent with the experimental conditions required for the reaction, validating the proposed mechanism. bris.ac.uk

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape. By simulating the molecule's motion, it is possible to identify stable conformations, understand the transitions between them, and explore how the molecule's shape changes in different environments (e.g., in a solvent). These simulations are particularly useful for understanding the dynamic behavior that influences the molecule's interactions and properties.

Cheminformatics and Data-Driven Approaches in Benzamide Research

Cheminformatics and data-driven methodologies are increasingly pivotal in the study and development of benzamide derivatives, offering powerful tools to predict molecular properties, understand structure-activity relationships (SAR), and accelerate the discovery of new therapeutic agents. These computational approaches leverage statistical methods and machine learning to analyze large datasets of chemical structures and their associated biological activities.

One of the cornerstone techniques in this field is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For instance, in the exploration of benzamide derivatives as potential antidiabetic agents, 3D-QSAR models have been successfully developed. These models can elucidate the key structural features required for a compound's activity.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated the utility of such computational approaches. nih.govresearchgate.net Through molecular docking and molecular dynamic simulations, researchers were able to investigate the binding interactions and modes of these compounds with their respective biological targets. nih.govresearchgate.net The docking studies revealed that these derivatives could effectively interact with active site residues through hydrogen bonding, electrostatic, and hydrophobic interactions. nih.gov

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of modern drug discovery pipelines. For the aforementioned nitrobenzamide derivatives, these computational predictions indicated that the synthesized compounds generally possessed favorable characteristics, such as negligible predicted toxicity and good solubility and absorption profiles, by adhering to established guidelines like Lipinski's rule of five and Veber's rule. nih.govresearchgate.net

The insights gained from these cheminformatics approaches are invaluable. For example, the SAR analysis of the 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide series highlighted that the presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the phenyl ring significantly enhanced the inhibitory activity against target enzymes. nih.govresearchgate.net This kind of detailed structural insight is instrumental for the rational design of more potent and selective compounds.

While direct computational studies on this compound are not extensively documented in the cited literature, the methodologies applied to structurally related nitrobenzamides and cyclopropyl-containing compounds provide a clear framework for how it could be investigated. For instance, studies on ortho-cyclopropylphenyl benzamides have utilized mass spectrometry coupled with computational analysis to understand their cyclization behavior, demonstrating the intricate relationship between structure and reactivity that can be elucidated through computational means. researchgate.netnih.gov

The data-driven approaches applied to various benzamide derivatives can be summarized in the following table, showcasing the types of computational studies and their key findings.

| Benzamide Derivative Class | Computational Method(s) | Key Findings | Reference(s) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | Molecular Docking, Molecular Dynamics, ADMET Prediction | Identification of key binding interactions (hydrogen bonding, hydrophobic interactions); favorable ADMET profiles predicted. | nih.govresearchgate.net |

| ortho-cyclopropylphenyl benzamides | Mass Spectrometry, Computational Analysis | Elucidation of cyclization mechanisms and rearrangement pathways under specific conditions. | researchgate.netnih.gov |

| N-Alkyl Nitrobenzamides | Computational Studies | Correlation of structural features with antimycobacterial activity; importance of lipophilicity for cell wall penetration. | mdpi.com |

These examples underscore the power of cheminformatics and data-driven science in modern medicinal chemistry. By building predictive models and simulating molecular interactions, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug discovery process. The application of these techniques to this compound would likely yield valuable insights into its potential biological activities and physicochemical properties.

Supramolecular Chemistry and Intermolecular Interactions of N Cyclopropyl 2 Nitrobenzamide

Hydrogen Bonding Networks in Crystalline Architectures (N—H⋯O, N—H⋯N, C—H⋯O)

Hydrogen bonds are among the most significant interactions in determining the crystal structures of benzamide (B126) derivatives. The presence of an amide group (–CONH–) provides a classic hydrogen bond donor (N–H) and acceptor (C=O), leading to the formation of predictable and robust supramolecular synthons.

In the case of N-cyclopropyl-2-nitrobenzamide, the amide N–H group is expected to act as a primary hydrogen bond donor. The most likely acceptor is the carbonyl oxygen atom (C=O), forming a strong N—H⋯O hydrogen bond. This interaction is a hallmark of primary and secondary amides and typically leads to the formation of well-defined chains or dimeric motifs. For instance, in the crystal structure of 2-nitro-N-(2-nitro-phenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming C(4) chains along the crystallographic axis. nih.govnih.gov

The nitro group (–NO₂) also presents potential hydrogen bond acceptors through its oxygen atoms. While typically weaker than the carbonyl oxygen, the nitro oxygen atoms can and do participate in hydrogen bonding. In related nitro-substituted benzanilides, these groups are involved in the broader hydrogen-bonding network. nih.govnih.gov

A summary of expected hydrogen bond types in this compound based on analogous structures is presented below.

| Donor | Acceptor | Interaction Type | Probable Motif |

| N—H (amide) | O=C (amide) | Strong | Centrosymmetric Dimer or Chain |

| N—H (amide) | O—N=O (nitro) | Moderate | Inter-molecular linking |

| C—H (aromatic) | O=C (amide) | Weak | Network stabilization |

| C—H (aromatic) | O—N=O (nitro) | Weak | Network stabilization |

| C—H (cyclopropyl) | O=C (amide) | Weak | Packing stabilization |

| C—H (cyclopropyl) | O—N=O (nitro) | Weak | Packing stabilization |

Pi-Stacking Interactions and Aromatic Stacking Motifs

Aromatic π-stacking interactions are another crucial factor in the crystal engineering of molecules containing phenyl rings. These interactions arise from the attractive, noncovalent forces between aromatic rings. In this compound, the presence of the 2-nitrophenyl group suggests that π-stacking will be a significant contributor to the crystal packing.

The electronic nature of the aromatic ring, influenced by the electron-withdrawing nitro group, will modulate the nature of the π-stacking. The nitro group reduces the electron density of the aromatic ring, making it electron-deficient. This can lead to favorable π-π stacking interactions with other aromatic rings, often in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion. Computational studies on nitroarenes have shown that their interactions with aromatic amino acids can be very strong, up to -14.6 kcal mol⁻¹, indicating the potential for significant stacking energies. nih.gov

The regiochemistry of the nitro group is also important. Its position can influence the relative orientation of the stacked molecules. nih.gov In nitro-containing crystal structures, it is common to observe anti-parallel π-π stacking interactions involving the nitro-benzyl rings, which contribute to the formation of extended chains or layers. researchgate.net

Van der Waals Forces and Solvatophobic Effects

Solvatophobic effects primarily come into play during the crystallization process from a solvent. The tendency of the nonpolar parts of the molecule (the phenyl and cyclopropyl (B3062369) groups) to minimize contact with a polar solvent can drive the aggregation and self-assembly process, leading to crystal nucleation and growth. This effect, in concert with the more directional hydrogen bonding and π-stacking interactions, guides the formation of the final crystal structure.

Crystal Engineering Principles and Self-Assembly of Benzamide Derivatives

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable nature of hydrogen bonding in amides makes them excellent candidates for crystal engineering studies.

In the context of crystal engineering, tectons are the molecular building blocks, and supramolecular synthons are the robust and predictable non-covalent interactions that connect them. For this compound, the molecule itself acts as the tecton.

The primary supramolecular synthon is expected to be the amide-amide hydrogen bond, which can form either a centrosymmetric R²₂(8) dimer or a C(4) chain. The choice between these motifs is often influenced by steric factors and the presence of other competing interactions. The cyclopropyl group, while primarily considered a steric feature, can also engage in weak C-H···π interactions, adding another layer of complexity and potential for synthon design. rsc.org

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites, such as benzamides. The interplay between the different intermolecular interactions described above can lead to multiple, energetically similar crystal packing arrangements.

For this compound, conformational flexibility exists around the amide bond and the bond connecting the cyclopropyl group. Different conformers may pack differently, giving rise to polymorphs with distinct properties. Crystal structure prediction (CSP) methods, which use computational algorithms to generate and rank plausible crystal structures based on their calculated lattice energies, could be a valuable tool in exploring the potential polymorphic landscape of this compound. These computational approaches can help to rationalize the observed crystal structures of related benzamides and predict new, potentially accessible forms.

Synthetic Applications and Materials Science Relevance of N Cyclopropyl 2 Nitrobenzamide Derivatives

N-cyclopropyl-2-nitrobenzamide as a Synthetic Building Block

This compound is a valuable intermediate in organic synthesis due to the distinct reactivity of its constituent parts: the nitroaromatic system, the amide linkage, and the cyclopropyl (B3062369) group. The cyclopropylamine (B47189) moiety itself is a crucial component in the synthesis of pharmaceuticals and agrochemicals. google.com The strained three-membered ring of the cyclopropyl group confers unique chemical properties and conformational rigidity to molecules.

The synthetic utility of this compound is primarily derived from the reactivity of the nitro group. The ortho-nitro group strongly influences the electronic properties of the benzene (B151609) ring and can be readily transformed into other functional groups. The most significant transformation is its reduction to an amino group (-NH2), which provides a nucleophilic center for a wide array of subsequent reactions. mdpi.com This conversion dramatically alters the molecule's electronic character, turning an electron-withdrawing substituent into an electron-donating one, a feature that is pivotal for creating electronically diverse structures.

Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and cyclopropylamine, effectively using the molecule as a stable carrier for the cyclopropylamine fragment. The aromatic ring itself is also amenable to further functionalization, allowing for the introduction of additional substituents to modulate molecular properties.

Integration into Complex Molecular Architectures

The true potential of this compound as a building block is realized in its ability to be integrated into more complex molecular architectures, particularly heterocyclic systems. The key step enabling this integration is the selective reduction of the ortho-nitro group to form 2-amino-N-cyclopropylbenzamide. This ortho-amino benzamide (B126) is a classic and highly versatile precursor for the synthesis of a variety of fused heterocycles.

For instance, condensation of 2-amino-N-cyclopropylbenzamide with aldehydes or ketones can lead to the formation of dihydroquinazolinones. Reaction with phosgene (B1210022) or its equivalents can yield quinazoline-2,4-diones, which are privileged scaffolds in medicinal chemistry. This strategy allows for the systematic construction of complex polycyclic systems where the N-cyclopropylbenzamide core is annulated with new rings, embedding its structural and electronic features within a larger, more intricate molecular framework.

Applications in the Development of Advanced Organic Materials with Tunable Properties

While direct applications of this compound in advanced materials are an emerging area of research, its structure possesses the fundamental attributes required for designing functional organic materials. The tunability of its properties is rooted in the strong electron-withdrawing nature of the nitro group, which creates a significant molecular dipole and renders the aromatic ring electron-deficient. mdpi.com

This inherent electronic character can be modulated through chemical transformations. As detailed in the table below, converting the nitro group to an amino group fundamentally reverses the electronic effect on the aromatic ring, providing a powerful tool for tuning the optoelectronic properties of any resulting material.

| Functional Group | Electronic Effect | Potential Impact on Material Properties |

| Nitro (-NO₂) | Strongly Electron-Withdrawing | Enhances electron-accepting capabilities; useful for n-type semiconductors or charge-transfer complexes. |

| Amino (-NH₂) | Strongly Electron-Donating | Enhances electron-donating capabilities; creates "push-pull" systems for non-linear optics or dye-sensitized solar cells. |

This ability to switch between electron-withdrawing and electron-donating states allows for the rational design of molecules with tailored energy levels for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the amide and nitro groups also promotes intermolecular interactions, which can influence the solid-state packing and, consequently, the bulk material properties.

Catalytic Roles in Organic Transformations

The direct use of this compound as a catalyst is not widely documented. However, its structure contains functional groups, namely the amide linkage, that are known to act as coordinating ligands in catalysis. nih.gov The nitrogen and carbonyl oxygen of the amide group can serve as a bidentate chelate for a metal center, potentially forming stable complexes that can catalyze organic reactions.

Upon reduction of the nitro group, the resulting 2-amino-N-cyclopropylbenzamide derivative becomes a more promising ligand candidate. The presence of two nitrogen atoms and one oxygen atom in a constrained ortho-arrangement on the benzene ring creates a pincer-type coordination site. Such ligands are highly valuable in coordination chemistry and homogeneous catalysis for their ability to impart stability and selectivity to metal catalysts. While this remains a prospective application, the molecular framework is well-suited for the future development of novel ligands and catalysts.

Structural Motifs for Material Design

The specific combination of functional groups in this compound makes it an excellent scaffold for crystal engineering and the design of supramolecular materials. Three key structural motifs contribute to its utility in directing solid-state architecture:

Amide Linkage: The N-H and C=O groups are classic hydrogen bond donors and acceptors, respectively. This allows for the formation of strong and highly directional N-H···O hydrogen bonds, which can guide molecules to self-assemble into predictable patterns like one-dimensional tapes or two-dimensional sheets.

Nitroaromatic System: The nitro group is a potent hydrogen bond acceptor and contributes to strong dipole-dipole interactions. The electron-deficient nature of the nitro-substituted phenyl ring allows it to participate in π-π stacking and charge-transfer interactions with electron-rich aromatic systems.

Cyclopropyl Group: As a conformationally rigid and non-planar substituent, the cyclopropyl group introduces significant steric influence. nih.gov Unlike flexible alkyl chains, its defined three-dimensional shape can be used to disrupt or control π-stacking, thereby tuning the intermolecular geometry and influencing the crystal packing to achieve desired material properties like porosity or specific optical responses.

The interplay between the hydrogen-bonding amide, the polar nitro group, and the rigid cyclopropyl unit provides a robust toolkit for designing materials with controlled solid-state structures.

| Structural Motif | Primary Intermolecular Interaction | Role in Material Design |

| Amide Group | Hydrogen Bonding (N-H···O) | Directs self-assembly into ordered supramolecular structures (e.g., tapes, sheets). |

| Nitroaromatic System | Dipole-Dipole, π-π Stacking | Enhances crystal packing energy; enables charge-transfer interactions. |

| Cyclopropyl Group | Steric Hindrance, van der Waals Forces | Controls intermolecular spacing and geometry; influences crystal packing and density. |

Emerging Research Directions and Future Perspectives for N Cyclopropyl 2 Nitrobenzamide Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of N-cyclopropyl-2-nitrobenzamide and its derivatives will likely focus on improving efficiency and sustainability, moving beyond traditional methods. Current approaches often rely on the acylation of cyclopropylamine (B47189) with 2-nitrobenzoyl chloride, which may involve hazardous reagents and generate significant waste.

Future research is anticipated to explore greener and more atom-economical synthetic strategies. One promising direction is the development of catalytic direct amidation reactions, which would form the amide bond directly from 2-nitrobenzoic acid and cyclopropylamine, eliminating the need for pre-activation of the carboxylic acid. The use of reusable solid catalysts, such as metal oxides, could further enhance the sustainability of this process. rsc.org

Moreover, flow chemistry presents a significant opportunity for the safer and more efficient synthesis of nitro-containing compounds. Continuous-flow reactors offer enhanced control over reaction parameters, minimizing the risks associated with exothermic nitration reactions and allowing for rapid optimization. The development of enzymatic or chemoenzymatic routes could also provide highly selective and environmentally benign methods for the synthesis of this compound and its chiral derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Direct Amidation | High atom economy, reduced waste, avoidance of hazardous reagents. | Development of robust and recyclable catalysts (e.g., boronic acids, metal oxides). |

| Flow Chemistry | Enhanced safety, precise control over reaction conditions, scalability. | Optimization of reactor design and reaction parameters for nitration and amidation steps. |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes for amide bond formation. |

| Photoredox Catalysis | Access to novel reaction pathways under mild conditions. | Exploration of light-mediated coupling reactions between nitroaromatic precursors and cyclopropylamine derivatives. |

Exploration of Undiscovered Reaction Pathways and Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing nitro group, the strained cyclopropyl (B3062369) ring, and the amide functionality. While the reduction of the nitro group to an amine is a predictable transformation, a vast landscape of unexplored reaction pathways remains.

The ortho-relationship between the nitro and amide groups can be exploited for novel cyclization reactions. For instance, reductive cyclization could lead to the formation of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. The reactivity of the 2-nitrobenzamide (B184338) moiety is known to be versatile, with potential for transformations into quinazoline-2,4(1H,3H)-diones and other valuable intermediates.

The cyclopropyl group itself is a latent source of reactivity. Transition-metal-catalyzed ring-opening reactions could provide access to a variety of acyclic structures. Furthermore, the cyclopropyl ring can act as a one-carbon synthon in annulation reactions, a strategy that has been demonstrated with other benzamides. acs.org The combination of the strained ring and the electronically active nitroaromatic system may lead to unique reactivity patterns under photolytic or electrochemical conditions.

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry is set to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of properties and guide experimental work. mdpi.com

One key area of application will be in the elucidation of reaction mechanisms. Computational studies can help to understand the transition states and intermediates of novel reactions, providing insights that are difficult to obtain experimentally. This is particularly valuable for designing more efficient catalytic systems for the synthesis of this compound.

Furthermore, computational modeling can be used to predict the physicochemical properties of the molecule, such as its electronic structure, spectroscopic signatures, and potential for intermolecular interactions. This information is crucial for the rational design of new derivatives with tailored properties. For example, in silico screening could be used to identify derivatives with enhanced biological activity or improved material characteristics, thereby streamlining the discovery process. mdpi.com

| Computational Method | Application in this compound Research | Predicted Outcomes |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties. | Understanding of transition states, reaction kinetics, and IR/NMR spectra. |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Insights into solid-state packing, solvent effects, and binding to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives. | Identification of key structural features for desired biological effects. |

Expanding Supramolecular Assembly Design for Functional Materials

The presence of a nitro group, an amide linkage, and an aromatic ring makes this compound an excellent candidate for the construction of functional supramolecular materials. The nitro group can act as a hydrogen bond acceptor and participate in π-π stacking interactions, which are key drivers of self-assembly.

Future research could focus on exploiting these non-covalent interactions to design novel materials with interesting properties. For example, the incorporation of this compound into metal-organic frameworks (MOFs) or coordination polymers could lead to materials with applications in gas storage, separation, or catalysis. rsc.org

The electron-deficient nature of the nitroaromatic ring also suggests potential applications in the development of sensors. Supramolecular assemblies based on this compound could exhibit fluorescence quenching in the presence of electron-rich analytes, forming the basis for new chemical sensors. rsc.orgnih.gov The design of liquid crystalline phases incorporating this molecule is another avenue worth exploring, potentially leading to new display technologies.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The future of chemical research lies in the close integration of experimental and computational methods. For this compound, a synergistic approach will be essential for unlocking its full potential.

For instance, computational modeling can be used to predict the most promising synthetic routes, which can then be validated in the laboratory. rsc.org Similarly, experimental observations of unexpected reactivity can be rationalized and further explored through mechanistic studies using DFT. This iterative cycle of prediction and experimentation will significantly accelerate the pace of discovery.

In the context of materials science, computational screening can identify derivatives of this compound with optimal properties for supramolecular assembly. These predictions can then guide the synthesis and characterization of new functional materials. A combined experimental and computational approach has been successfully used to study the properties of other benzamide (B126) derivatives. nih.gov This integrated strategy will be crucial for the rational design of novel compounds and materials based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for N-cyclopropyl-2-nitrobenzamide, and what precursors are typically involved?

Methodological Answer: A standard synthesis involves reacting 2-nitrobenzoyl chloride with cyclopropylamine in anhydrous dichloromethane under nitrogen atmosphere. Key precursors include 2-nitrobenzoic acid (CAS 552-16-9) and cyclopropylamine (CAS 765-30-0). The reaction is typically monitored via TLC, and purification is achieved through recrystallization using ethanol/water mixtures. Upstream intermediates like 2-nitrobenzoyl chloride (CAS 610-14-0) should be handled with care due to their hygroscopic and reactive nature .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features should be observed?

Methodological Answer:

- FT-IR : Expect a strong absorption band at ~1680–1700 cm⁻¹ for the amide C=O stretch and ~1520 cm⁻¹ for the nitro (NO₂) asymmetric stretch.

- ¹H NMR : The cyclopropyl group shows distinctive protons as a multiplet at δ 0.5–1.2 ppm. The aromatic protons of the nitrobenzamide moiety appear as a complex splitting pattern between δ 7.5–8.5 ppm.

- LC-MS : The molecular ion peak [M+H]⁺ should align with the molecular formula C₁₀H₁₀N₂O₃. Validation via high-resolution mass spectrometry (HRMS) is advised for confirmation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use impervious gloves (nitrile) and safety goggles to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of fine particulates.

- Spills should be contained using diatomaceous earth or universal absorbents, followed by decontamination with ethanol .

- Avoid aqueous waste disposal; instead, collect organic waste for incineration .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound?

Methodological Answer:

- Grow single crystals via slow evaporation of a saturated ethyl acetate solution.

- Collect intensity data using a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Use SHELXT for structure solution via intrinsic phasing and SHELXL for refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen positions refined using a riding model. Validate the structure using R-factor convergence (<5%) and check for residual electron density peaks .

Q. What experimental strategies can resolve discrepancies between computational predictions and empirical data in the structural analysis of this compound?

Methodological Answer:

- For conflicting NMR predictions (e.g., cyclopropyl proton shifts), cross-validate computational methods (DFT at B3LYP/6-311+G(d,p)) with empirical data. Adjust solvent models (e.g., PCM for DMSO-d₆) to improve agreement.

- If crystallographic data conflicts with molecular docking results, re-examine torsional angles and hydrogen-bonding networks. Use PubChem -validated SMILES/InChI descriptors to ensure computational input accuracy .

Q. How should environmental exposure controls be implemented during large-scale synthesis of this compound to minimize contamination risks?

Methodological Answer:

- Design a closed-system reactor to prevent vapor release. Use cold traps for volatile intermediates.

- Implement real-time air monitoring with PID detectors for nitro-group-containing byproducts.

- Treat wastewater with activated charcoal filters to adsorb residual nitro compounds before disposal. Document protocols per ISO 14001 standards for environmental management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.